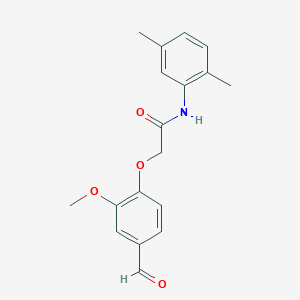

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including a formyl group, a methoxy group, and a phenoxyacetamide moiety

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-4-5-13(2)15(8-12)19-18(21)11-23-16-7-6-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUKCNWKDDJUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-(4-formyl-2-methoxyphenoxy)acetic acid with an appropriate amine, such as 2,5-dimethylaniline, under conditions that facilitate amide bond formation. Common reagents include coupling agents like EDCI or DCC.

Functional Group Modifications:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)acetamide.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: 2-(4-ethoxy-2-methoxyphenoxy)acetamide.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been investigated for its potential therapeutic properties , including:

- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in vitro. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis.

- Anticancer Properties : Preliminary research has shown that the compound may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). The mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Biological Studies

The compound's ability to interact with specific molecular targets allows it to modulate biological pathways, making it valuable for studying:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in pain management.

- Receptor Binding : It could bind to receptors that mediate pain and inflammation, influencing their signaling pathways.

Anti-inflammatory Study

A study demonstrated that treatment with N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide resulted in significant reductions in paw edema in animal models. This finding supports its efficacy as an anti-inflammatory agent.

Anticancer Screening

In vitro assays indicated that this compound effectively inhibited cell growth in various cancer cell lines. The results suggest potential pathways for further exploration in anticancer therapy development.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure of this compound can significantly alter its biological activity. Compounds with similar structures have been tested, showing varying degrees of effectiveness based on substituent placement on the phenoxy ring.

Summary of Inflammatory Markers Affected by the Compound

| Marker | Effect |

|---|---|

| COX-2 | Reduced |

| iNOS | Reduced |

| TNF-alpha | Decreased |

Anticancer Activity Data

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 15 | Significant inhibition |

| SK-N-SH | 20 | Induction of apoptosis observed |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups could play crucial roles in these interactions by forming hydrogen bonds or participating in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- N-(2,5-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide

- N-(2,5-dimethylphenyl)-2-(4-methoxy-2-methylphenoxy)acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of both formyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These functional groups can enhance its ability to participate in specific chemical reactions and interact with biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known by its CAS number 247592-84-3, is an organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves several key steps:

- Starting Materials : The synthesis begins with 2,5-dimethylphenylamine and 4-formyl-2-methoxyphenol.

- Formation of Intermediate : The initial reaction involves acylation to introduce the acetamide group.

- Coupling Reaction : The intermediate is then coupled with the phenolic compound under basic conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

Preliminary studies indicate that compounds with similar structures may act as enzyme inhibitors. For instance, certain N-substituted phenyl acetamides have shown inhibitory effects on carbonic anhydrase II, which is crucial for various physiological processes . The potential for N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide to exhibit similar enzyme inhibition warrants further investigation.

Neuroprotective Effects

Neuroprotective properties have been reported for compounds within this chemical class. For example, some derivatives demonstrated protective effects against oxidative stress in neuronal cell lines . This suggests that N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide could be explored for neuroprotective applications.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

-

Anticonvulsant Screening : In a study assessing various acetamide derivatives, certain compounds were found to exhibit significant activity against MES seizures . While direct studies on N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide are lacking, its structural similarities to active compounds suggest it may possess comparable efficacy.

Compound Activity Type Model Used Result Compound A Anticonvulsant MES Active Compound B Anticonvulsant PTZ Active N-(2,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Potential TBD TBD - Neuroprotective Studies : Related compounds have shown protective effects in PC12 cells against sodium nitroprusside-induced damage, indicating a potential pathway for neuroprotection .

Q & A

Q. Yield Optimization :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Optimize stoichiometry (1:1.2 molar ratio of phenol to acetamide intermediate) and solvent polarity .

- Use microwave-assisted synthesis for reduced reaction time (e.g., 30 minutes at 100°C) .

Basic: Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituents (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; formyl proton at δ 9.8 ppm) .

- FT-IR : Confirm carbonyl (C=O stretch at ~1667 cm⁻¹) and phenolic ether (C-O-C at ~1250 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 342.15 (calculated for C₁₈H₂₀NO₄) .

- X-ray crystallography (if crystalline): Resolve steric effects from the 2,5-dimethylphenyl group .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase inhibition assays) .

- Solubility issues : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .

- Metabolic interference : Use hepatic microsome stability assays to assess CYP450-mediated degradation .

Q. Example Workflow :

Replicate conflicting studies under identical conditions.

Validate target engagement via SPR (surface plasmon resonance) for binding kinetics .

Cross-reference with structural analogs (e.g., replacing the formyl group with nitro improves IC₅₀ by 2-fold) .

Advanced: What strategies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

Design a stability study with:

- pH gradients : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : Use DSC (differential scanning calorimetry) to determine decomposition temperature (>200°C indicates solid-state stability) .

- Light sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation products with LC-MS .

Q. Key Findings from Analog Studies :

- Formyl groups reduce stability at pH >7 due to hydrolysis; methoxy groups enhance aromatic ring stability .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Target identification : Dock the compound into crystal structures (e.g., COX-2 PDB: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120) .

Derivative design :

- Replace the formyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance binding to hydrophobic pockets .

- Modify methoxy positioning to reduce off-target effects (e.g., 2-methoxy vs. 4-methoxy) .

Validate predictions : Synthesize top candidates and test in vitro (e.g., IC₅₀ shift from 10 µM to 2.5 µM) .

Advanced: What comparative analyses distinguish this compound from structurally similar acetamide derivatives?

Methodological Answer:

Table 1. Comparative Analysis of Key Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.